

## 1,11b-Dihydro-11b-hydroxymaackiain CAS number and spectral data

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Compound of Interest

1,11b-Dihydro-11bhydroxymaackiain

Cat. No.:

B15589607

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# In-Depth Technical Guide: 1,11b-Dihydro-11b-hydroxymaackiain

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the pterocarpan, **1,11b-Dihydro-11b-hydroxymaackiain**. It details the compound's chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a thorough compilation of its spectral data for accurate identification and characterization. Furthermore, this guide outlines the detailed experimental protocols for the isolation of **1,11b-Dihydro-11b-hydroxymaackiain** from its natural source, Erycibe expansa, and the methodology for evaluating its hepatoprotective activity against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. The information is structured to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

#### **Chemical Identity and Properties**

• Compound Name: 1,11b-Dihydro-11b-hydroxymaackiain

CAS Number: 210537-05-6[1]



• Chemical Class: Pterocarpan

Natural Source: Stems of Erycibe expansa[1]

• Reported Biological Activity: Hepatoprotective[1]

#### **Spectral Data**

The following tables summarize the key spectral data for **1,11b-Dihydro-11b-hydroxymaackiain**, essential for its structural elucidation and identification. The data is compiled from the primary literature describing its isolation and characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H-NMR Spectral Data (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-H	6.45	d	8.5
2-H	6.64	d	8.5
4-H	6.95	S	
6a-H	4.25	d	10.5
6-Ηα	3.65	t	10.5
6-Нβ	4.38	dd	10.5, 5.0
7-H	6.57	S	
10-H	7.15	s	-
11a-H	5.50	s	_
OCH <sub>2</sub> O	5.95	s	<del>-</del>

Table 2: 13C-NMR Spectral Data (125 MHz, CDCl3)



Position	Chemical Shift (δ, ppm)
1	110.0
1a	158.8
2	113.1
3	161.2
4	104.2
4a	106.8
6	67.0
6a	40.2
6b	118.0
7	110.5
8	147.9
9	142.5
10	108.5
10a	155.5
11a	78.9
11b	92.5
OCH₂O	101.2

### **Mass Spectrometry (MS)**

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Formula
HR-FAB-MS	Positive	317.0920 [M+H]+	C16H14O6



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#### Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

Table 4: IR and UV Spectral Data

Spectroscopy	Medium/Solvent	Absorption Maxima (λmax / νmax)
IR	KBr	3380, 1620, 1590, 1500 cm <sup>-1</sup>
UV	MeOH	285 nm

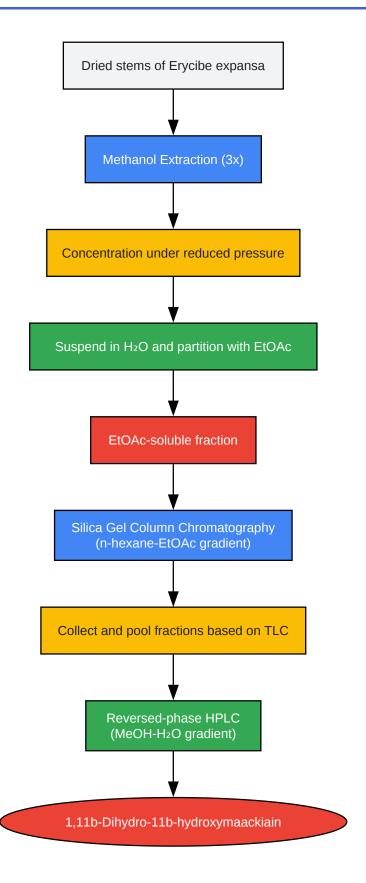
#### **Experimental Protocols**

The following sections provide detailed methodologies for the isolation of **1,11b-Dihydro-11b-hydroxymaackiain** and the assessment of its hepatoprotective effects as described in the scientific literature.

## Isolation of 1,11b-Dihydro-11b-hydroxymaackiain from Erycibe expansa

The isolation procedure involves a multi-step extraction and chromatographic process to separate the target compound from the crude plant material.





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Caption: Isolation workflow for **1,11b-Dihydro-11b-hydroxymaackiain**.

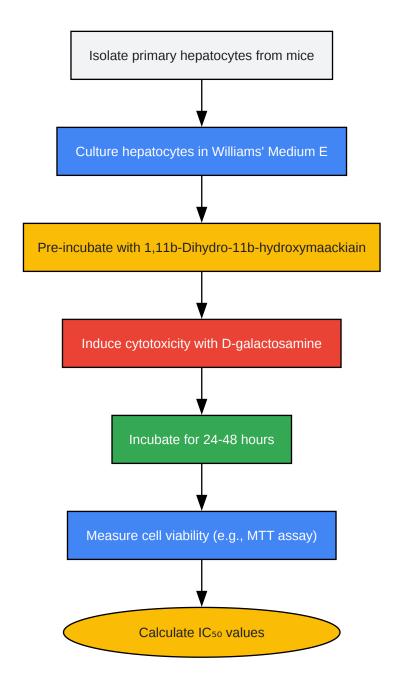


- Extraction: The dried and powdered stems of Erycibe expansa are subjected to exhaustive extraction with methanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
- Concentration: The resulting methanolic extract is combined and concentrated under reduced pressure to obtain a crude residue.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
  with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains compounds of
  medium polarity, is collected.
- Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer
   Chromatography (TLC). Fractions containing the target compound are pooled together.
- Reversed-Phase High-Performance Liquid Chromatography (HPLC): The pooled fractions
  are further purified using reversed-phase HPLC with a methanol-water gradient elution
  system to yield pure 1,11b-Dihydro-11b-hydroxymaackiain.

#### **Hepatoprotective Activity Assay**

The hepatoprotective effect of **1,11b-Dihydro-11b-hydroxymaackiain** is evaluated against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.





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Caption: Workflow for the hepatoprotective activity assay.

- Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mice using a collagenase perfusion method. The isolated cells are then plated and cultured in Williams' Medium E supplemented with fetal bovine serum and other necessary growth factors.
- Compound Treatment: After cell attachment, the culture medium is replaced with a fresh medium containing various concentrations of **1,11b-Dihydro-11b-hydroxymaackiain**.

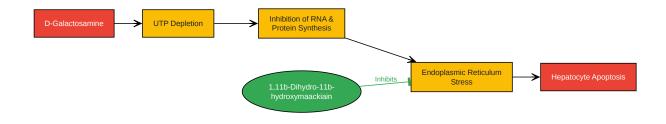


Control wells receive the vehicle only.

- Induction of Cytotoxicity: Following a pre-incubation period with the test compound, D-galactosamine is added to the culture medium to induce hepatotoxicity.
- Incubation: The cells are incubated for a further 24 to 48 hours.
- Assessment of Cell Viability: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
- Data Analysis: The percentage of cell protection is calculated relative to the control group treated with D-galactosamine alone. The concentration of the compound that provides 50% protection (IC<sub>50</sub>) is determined.

#### **Signaling Pathway**

**1,11b-Dihydro-11b-hydroxymaackiain** demonstrates a protective effect against D-galactosamine-induced liver injury. D-galactosamine depletes uridine triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis, and ultimately, apoptosis. The compound may interfere with this process.



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Caption: Postulated mechanism of hepatoprotection.



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#### References

- 1. New isoflavones and pterocarpane with hepatoprotective activity from the stems of Erycibe expansa PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,11b-Dihydro-11b-hydroxymaackiain CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589607#1-11b-dihydro-11b-hydroxymaackiaincas-number-and-spectral-data]

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